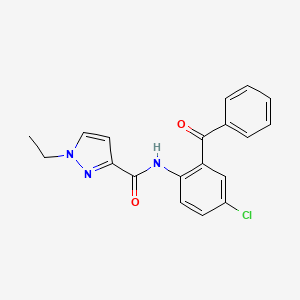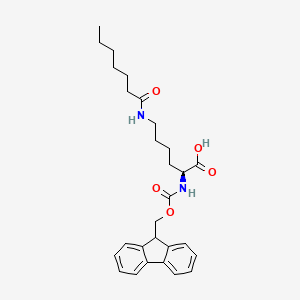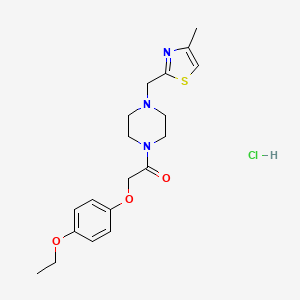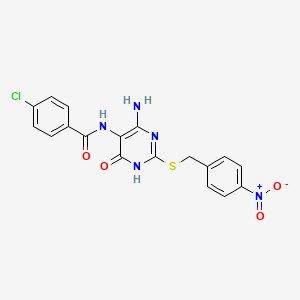
2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 2241130-78-7 . It has a molecular weight of 179.14 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. It is stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Regiocontrol in Halopyridines
Research has demonstrated innovative approaches to the synthesis and functionalization of pyridine derivatives, essential for various applications in material science and pharmaceuticals. Schlosser et al. (2005) discovered a method to redirect nucleophilic substitution from the 4-position to the 2- or 6-position of dihalopyridines and trihalopyridines, solving a longstanding challenge in organic synthesis. This technique is pivotal for the selective synthesis of new compounds, potentially including derivatives of the compound (Schlosser, Rausis, & Bobbio, 2005).
Metal Complexes and Fluorinated Pyridines Synthesis
Sladek et al. (2003) discussed the use of 3-fluoropyridyl nickel complexes for the selective synthesis of tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines. This process illustrates the compound's potential role in the preparation of complex fluorinated structures, which are valuable in various chemical applications (Sladek, Braun, Neumann, & Stammler, 2003).
Catalysts for Aminolysis of Epoxides
Lanthanide(III) trifluoromethanesulfonates have been identified as highly efficient catalysts for the aminolysis of 1,2-epoxides, leading to the production of β-amino alcohols. This finding, presented by Chini et al. (1994), could influence the synthesis pathways involving the compound by offering a novel and efficient catalytic method for introducing amino functionalities into similar structures (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).
Environmental and Material Sciences
The study of radiation-induced hydrogen fluoride formation from fluorine-containing ethanes and ethenes by Chu and Heckel (1976) provides insights into the chemical behavior of fluorine-containing compounds under irradiation. This research may have implications for understanding the stability and degradation pathways of the compound under specific environmental conditions (Chu & Heckel, 1976).
Superacid-Catalyzed Preparation of Aryl-Substituted Piperidines
Klumpp et al. (2001) explored the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in superacid, leading to the synthesis of aryl-substituted piperidines through dicationic electrophilic intermediates. This study highlights the potential for creating novel piperidine derivatives, including those related to the compound , through superacid catalysis (Klumpp, Beauchamp, Sanchez, Aguirre, & Leon, 2001).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRAZAWYHRBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)



![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)
![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)
![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)


![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)